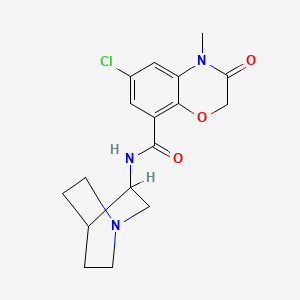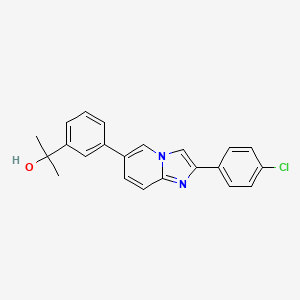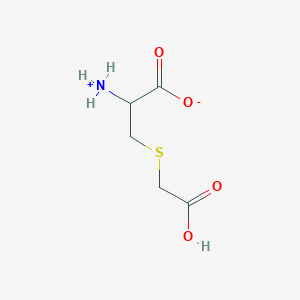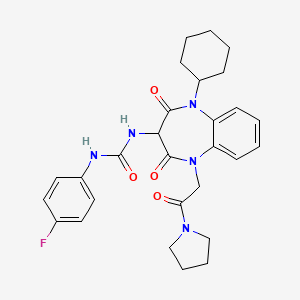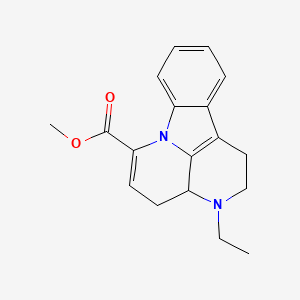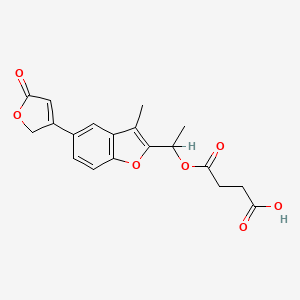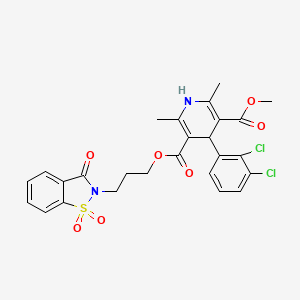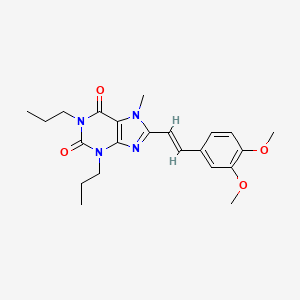
(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine, also known as DMPX, is a xanthine derivative that has been studied for its potential use as a selective antagonist of the A2B adenosine receptor. This receptor is involved in various physiological processes, including inflammation, asthma, and cancer progression. DMPX has shown promising results in preclinical studies, making it a potential candidate for further research and development.
Aplicaciones Científicas De Investigación
PET Radioligand Development
The compound has been utilized in the development of PET radioligands for mapping adenosine A2A receptors in the heart and brain. Studies show that [11C]KF17837, a derivative of (E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine, is a potential PET radioligand, demonstrating high uptake in myocardium and specific striatal uptake in the brain, which is rich in A2A receptors (Ishiwata et al., 1995).
Adenosine A2 Receptor Antagonism
The compound has been examined for its role as an adenosine A2 receptor antagonist. Research indicates that it exhibits high affinity and selectivity for adenosine A2A receptors, particularly in binding assays using rat striatal A2A receptors. Its inhibition type was found to be competitive for [3H]CGS21680 binding (Nonaka et al., 1994).
Structure-Activity Relationships
Studies on structure-activity relationships of 8-styrylxanthines, including (E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine, have been conducted to understand their potency as A2-selective adenosine receptor antagonists. These studies provide insights into how modifications at the xanthine 7-position and phenyl ring substitutions affect receptor binding and selectivity (Jacobson et al., 1993).
Biodistribution Studies
Biodistribution studies of (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-methylxanthine derivatives have been conducted to evaluate their suitability as ligands for adenosine A2A receptors. Such studies are crucial for understanding the compound's distribution and effectiveness in targeting specific receptors in vivo (Stone-Elander et al., 1997).
CNS Adenosine Receptors Mapping
The compound has been used in research to map CNS adenosine receptors using positron emission tomography (PET). This is significant for understanding the role of adenosine receptors in various neurological conditions (Suzuki & Ishiwata, 1998).
Propiedades
Número CAS |
141807-96-7 |
|---|---|
Nombre del producto |
(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine |
Fórmula molecular |
C22H28N4O4 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C22H28N4O4/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(3)18(23-20)11-9-15-8-10-16(29-4)17(14-15)30-5/h8-11,14H,6-7,12-13H2,1-5H3/b11-9+ |
Clave InChI |
UQGGPCQNHJCOPS-PKNBQFBNSA-N |
SMILES isomérico |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |
Sinónimos |
1,3-dipropyl-7-methyl-8-(3,4-dimethoxystyryl)xanthine KF 17837 KF 17837S KF-17837 KF-17837S KF17837S |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



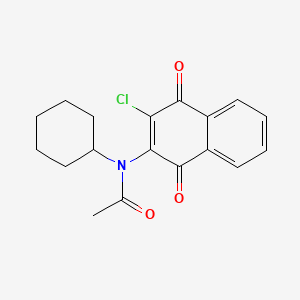
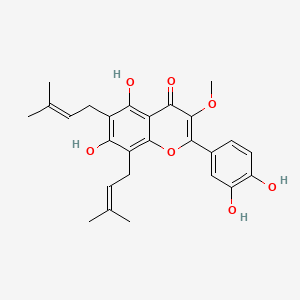
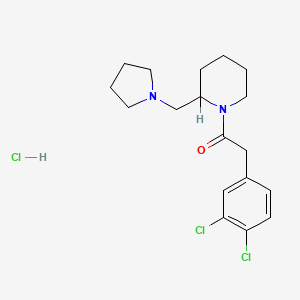
![5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B1663176.png)
![N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide](/img/structure/B1663178.png)
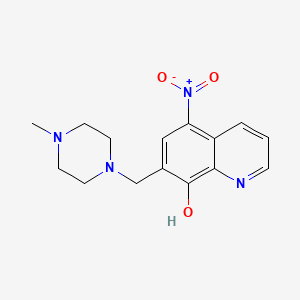
![1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine](/img/structure/B1663181.png)
